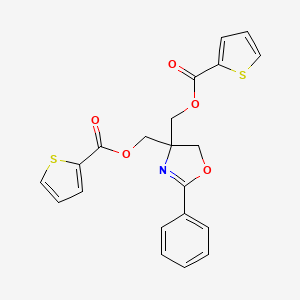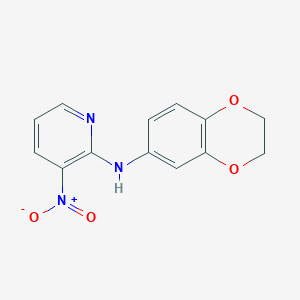![molecular formula C20H16FNO2S B11491352 7-{4-[(3-fluorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11491352.png)
7-{4-[(3-fluorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-{4-[(3-FLUOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE is a complex organic compound that belongs to the thienopyridine class This compound is characterized by its unique structure, which includes a thieno[3,2-b]pyridine core substituted with a 3-fluorophenylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{4-[(3-FLUOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to form thieno[3,2-d]pyrimidin-4-ones . This intermediate can then be further functionalized to introduce the 3-fluorophenylmethoxy group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The scalability of the process is also a key consideration for industrial applications.
Chemical Reactions Analysis
Types of Reactions
7-{4-[(3-FLUOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
7-{4-[(3-FLUOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 7-{4-[(3-FLUOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the methoxy group can influence its binding affinity and selectivity towards certain enzymes or receptors. This can lead to the modulation of biological pathways, resulting in its observed effects.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their diverse biological activities.
Indole derivatives: Known for their wide range of biological and clinical applications.
Furo[3,2-c]quinolones: Exhibiting important biological activities such as anticancer and antibacterial properties.
Uniqueness
The uniqueness of 7-{4-[(3-FLUOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the thienopyridine core with the 3-fluorophenylmethoxy group sets it apart from other similar compounds, potentially leading to unique applications and effects.
Properties
Molecular Formula |
C20H16FNO2S |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
7-[4-[(3-fluorophenyl)methoxy]phenyl]-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one |
InChI |
InChI=1S/C20H16FNO2S/c21-15-3-1-2-13(10-15)12-24-16-6-4-14(5-7-16)17-11-19(23)22-18-8-9-25-20(17)18/h1-10,17H,11-12H2,(H,22,23) |
InChI Key |
JKIYGHDOZIKPIV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C=CS2)NC1=O)C3=CC=C(C=C3)OCC4=CC(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(1-azepanyl)-3-(phenylsulfanyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B11491272.png)
![3-{1-[3-(naphthalen-1-yloxy)propyl]-1H-benzimidazol-2-yl}propan-1-ol](/img/structure/B11491281.png)
![2-{[5-butyl-1-(4-fluorophenyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11491288.png)

![Ethyl 3,3,3-trifluoro-2-{[2-methoxy-5-(trifluoromethyl)phenyl]amino}-2-(phenylformamido)propanoate](/img/structure/B11491314.png)

![2-chloro-4,5-difluoro-N-[2-(1H-pyrrol-1-yl)ethyl]benzamide](/img/structure/B11491322.png)
![Ethyl 2-[(2,6-difluorophenyl)formamido]-3,3,3-trifluoro-2-{[4-(trifluoromethyl)phenyl]amino}propanoate](/img/structure/B11491328.png)
![5,7-Dimethyltetrazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B11491335.png)
![1'-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4,7-dihydrospiro[1,3-dioxepine-2,3'-indol]-2'(1'H)-one](/img/structure/B11491337.png)
![methyl 8-nitro-4-piperidino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B11491342.png)
![methyl 2-({[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B11491349.png)
![N-benzyl-3-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11491351.png)
![4-(5-methoxy-1-methyl-1H-indol-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B11491355.png)
